molecular formula C13H19F2N3OS B2683411 1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea CAS No. 398995-87-4

1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea

Cat. No.: B2683411
CAS No.: 398995-87-4
M. Wt: 303.37
InChI Key: SKDINHKIXPDRLO-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a difluoromethoxy group attached to a phenyl ring and a dimethylamino propyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea typically involves the reaction of 4-(difluoromethoxy)aniline with 3-(dimethylamino)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and dimethylamino groups can influence its binding affinity and selectivity towards these targets. The thiourea moiety can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(3-(dimethylamino)propyl)thiourea: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-Chlorophenyl)-3-(3-(dimethylamino)propyl)thiourea: Contains a chlorine atom instead of a difluoromethoxy group.

    1-(4-Nitrophenyl)-3-(3-(dimethylamino)propyl)thiourea: Contains a nitro group instead of a difluoromethoxy group.

Uniqueness

1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N3OS/c1-18(2)9-3-8-16-13(20)17-10-4-6-11(7-5-10)19-12(14)15/h4-7,12H,3,8-9H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDINHKIXPDRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=S)NC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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